(Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine
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Overview
Description
(Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine is a synthetic organic compound that belongs to the class of imines. This compound is characterized by the presence of a chloro group, a phenyl ring, and a pyridinylpiperazine moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting an appropriate aldehyde or ketone with an amine under acidic or basic conditions.
Introduction of the chloro group: This step may involve chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Formation of the pyridinylpiperazine moiety: This can be synthesized through nucleophilic substitution reactions involving pyridine and piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The chloro group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, (Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine might be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-chloro-3-phenylprop-2-en-1-imine: Lacks the pyridinylpiperazine moiety.
(Z)-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine: Lacks the chloro group.
(Z)-2-chloro-3-phenyl-N-(4-piperazin-1-yl)prop-2-en-1-imine: Lacks the pyridinyl group.
Uniqueness
The presence of both the chloro group and the pyridinylpiperazine moiety in (Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine makes it unique compared to similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.
Properties
IUPAC Name |
(Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-17(14-16-6-2-1-3-7-16)15-21-23-12-10-22(11-13-23)18-8-4-5-9-20-18/h1-9,14-15H,10-13H2/b17-14-,21-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVHNASUCKLCEI-UVPZNFJVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC(=CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)N=C/C(=C/C3=CC=CC=C3)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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